Methyl 2-formyl-1H-pyrrole-1-carboxylate Methyl 2-formyl-1H-pyrrole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 123892-37-5
VCID: VC20854777
InChI: InChI=1S/C7H7NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h2-5H,1H3
SMILES: COC(=O)N1C=CC=C1C=O
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol

Methyl 2-formyl-1H-pyrrole-1-carboxylate

CAS No.: 123892-37-5

Cat. No.: VC20854777

Molecular Formula: C7H7NO3

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-formyl-1H-pyrrole-1-carboxylate - 123892-37-5

Specification

CAS No. 123892-37-5
Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
IUPAC Name methyl 2-formylpyrrole-1-carboxylate
Standard InChI InChI=1S/C7H7NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h2-5H,1H3
Standard InChI Key ATDMXOTWSCZHTF-UHFFFAOYSA-N
SMILES COC(=O)N1C=CC=C1C=O
Canonical SMILES COC(=O)N1C=CC=C1C=O

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 2-formyl-1H-pyrrole-1-carboxylate (CAS No.: 123892-37-5) features a pyrrole ring with a formyl group at the 2-position and a methyl carboxylate group attached to the nitrogen atom. The molecular formula is C7H7NO3 with a molecular weight of 153.14 g/mol. The structure combines the electron-rich character of the pyrrole ring with the electrophilic properties of the formyl group and the electron-withdrawing nature of the carboxylate moiety, creating a molecule with interesting reactivity patterns.

The compound contains three oxygen atoms distributed across two functional groups: the carbonyl oxygen in the formyl group and two oxygen atoms in the methyl carboxylate group. The presence of these oxygen atoms, along with the nitrogen in the pyrrole ring, provides multiple sites for hydrogen bonding and other non-covalent interactions.

Physical and Chemical Properties

The physical and chemical properties of Methyl 2-formyl-1H-pyrrole-1-carboxylate are summarized in Table 1:

Table 1: Physical and Chemical Properties of Methyl 2-formyl-1H-pyrrole-1-carboxylate

PropertyValueReference
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
CAS Number123892-37-5
IUPAC Namemethyl 2-formylpyrrole-1-carboxylate
Standard InChIInChI=1S/C7H7NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h2-5H,1H3
Standard InChIKeyATDMXOTWSCZHTF-UHFFFAOYSA-N
SMILESCOC(=O)N1C=CC=C1C=O
Physical StateTypically a solid at room temperature-

Methyl 2-formyl-1H-pyrrole-1-carboxylate, like other pyrrole derivatives, exhibits aromatic character, which influences its reactivity and stability. The formyl group at the 2-position is particularly reactive, making this compound a valuable intermediate in various synthetic pathways. The N-carboxylate group affects the electron distribution within the pyrrole ring, modifying its electrophilic substitution behavior compared to unsubstituted pyrroles.

Synthesis Methods

General Synthetic Approaches

The synthesis of Methyl 2-formyl-1H-pyrrole-1-carboxylate can be approached through several methods, building on general strategies for pyrrole functionalization. While specific literature on this exact compound is limited in the provided search results, synthesis methods for structurally related pyrrole derivatives provide valuable insights.

Pyrrole derivatives are typically synthesized through condensation reactions or cyclization processes using various starting materials such as aldehydes or ketones with ammonia or primary amines. For formyl-substituted pyrroles specifically, formylation reactions such as the Vilsmeier-Haack reaction are commonly employed.

Specific Synthetic Routes

MethodStarting MaterialReagentsConditionsYieldReference
Vilsmeier-Haack FormylationMethyl 1H-pyrrole-1-carboxylatePOCl3, DMF0°C to 90°C, overnightNot specified
Direct N-carboxylation of 2-formylpyrrole2-Formyl-1H-pyrroleMethyl chloroformate, baseRoom temperatureNot specified-
Chlorination followed by formylation2-Trichloroacetyl-5-methyl-1H-pyrroleN-chlorosuccinimide, CH2Cl2Room temperature, overnight61% (for analogous reaction)

Challenges in Synthesis

The synthesis of formyl-substituted pyrroles presents several challenges, including regioselectivity in formylation reactions and potential side reactions due to the reactivity of the pyrrole ring. For example, the formylation of pyrrole derivatives can yield mixtures of isomers that require careful separation, as observed in the synthesis of ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate and ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate .

Applications and Research Findings

Pharmaceutical Applications

Pyrrole derivatives, including those with formyl and carboxylate functionalities, have diverse applications in pharmaceutical research due to their biological activity profiles. While specific research on Methyl 2-formyl-1H-pyrrole-1-carboxylate is limited in the search results, related pyrrole compounds have shown potential as:

  • Intermediates in drug synthesis

  • Active pharmaceutical ingredients

  • Building blocks for more complex bioactive molecules

For instance, pyrrole derivatives with chlorine substituents and oxazole fragments have demonstrated antimicrobial properties . These compounds can inhibit the growth of bacteria and fungi, making them valuable in the development of new antimicrobial agents.

Synthetic Applications

The functionalized nature of Methyl 2-formyl-1H-pyrrole-1-carboxylate makes it a valuable building block in organic synthesis. The formyl group can participate in various reactions, including:

  • Aldol condensations

  • Wittig reactions

  • Reductive amination

  • Nucleophilic addition reactions

These transformations enable the construction of more complex molecular frameworks, potentially leading to compounds with enhanced biological activities or material properties.

Biological Activities of Related Compounds

Research on related pyrrole derivatives provides insights into the potential biological activities of Methyl 2-formyl-1H-pyrrole-1-carboxylate. Some notable findings include:

  • Antimicrobial activity: Several pyrrole derivatives, particularly those with chlorine substituents, have shown activity against bacterial strains, including Staphylococcus species .

  • Antifungal properties: Compounds such as 5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide have demonstrated activity against Candida albicans and Aspergillus niger with MIC values of 7.8 µg/ml .

Table 3: Biological Activities of Selected Pyrrole Derivatives Related to Methyl 2-formyl-1H-pyrrole-1-carboxylate

CompoundStructure TypeBiological ActivityMIC Value (µg/ml)Reference
1-butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamideChlorinated pyrrole with oxazoleAnti-staphylococcus activity7.8
1-butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamideChlorinated pyrrole with oxazoleAnti-staphylococcus activity7.8
5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamideChlorinated pyrrole with oxazoleAntifungal (against C. albicans and A. niger)7.8

Structure-Property Relationships

Electronic Properties

The electronic properties of Methyl 2-formyl-1H-pyrrole-1-carboxylate are influenced by the interaction between the electron-rich pyrrole ring and the electron-withdrawing formyl and carboxylate groups. These interactions affect the distribution of electron density within the molecule, influencing its reactivity and spectroscopic properties.

Studies on related compounds, such as pyrrole-2-carboxaldehyde, have utilized vibrational and electronic characteristics to establish the existence of dimeric forms in solid phase and monomeric forms in solution phase . Similar interactions might be expected for Methyl 2-formyl-1H-pyrrole-1-carboxylate, particularly involving the formyl group.

Structure-Activity Relationships

The biological activities of pyrrole derivatives are influenced by their structural features, including:

  • The presence and position of the formyl group

  • The nature of substituents on the nitrogen atom

  • Additional functional groups on the pyrrole ring

For example, the antimicrobial activity of chlorinated pyrrole derivatives with oxazole fragments appears to depend on the specific substitution pattern and the presence of additional functional groups . Understanding these structure-activity relationships can guide the development of new derivatives with enhanced biological properties.

Comparison with Related Compounds

Isomeric Formylpyrrole Carboxylates

Several isomeric compounds related to Methyl 2-formyl-1H-pyrrole-1-carboxylate have been reported in the literature, including methyl 5-formyl-1H-pyrrole-2-carboxylate and methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. These compounds differ in the position of the formyl group and/or the nature of the substituent on the nitrogen atom.

Table 4: Comparison of Methyl 2-formyl-1H-pyrrole-1-carboxylate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReference
Methyl 2-formyl-1H-pyrrole-1-carboxylate123892-37-5C7H7NO3153.14Formyl at position 2, carboxylate on N
Methyl 5-formyl-1H-pyrrole-2-carboxylate1197-13-3C7H7NO3153.14Formyl at position 5, carboxylate at position 2
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate67858-47-3C8H9NO3167.16Formyl at position 4, methyl on N, carboxylate at position 2
Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate175276-49-0C10H13NO3195.22Formyl at position 4, methyl groups at positions 1, 2, and 5, carboxylate at position 3

Structural Analogs and Derivatives

Beyond the isomeric formylpyrrole carboxylates, other structural analogs include compounds with different ester groups or additional substituents. For example, ethyl esters of formylpyrrole carboxylic acids and derivatives with halogen substituents have been reported . These structural modifications can significantly influence the physical, chemical, and biological properties of the compounds.

Analytical Methods for Characterization

Spectroscopic Analysis

Various spectroscopic techniques can be employed to characterize Methyl 2-formyl-1H-pyrrole-1-carboxylate and related compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide valuable information about the structure and purity of pyrrole derivatives. For formylpyrroles, the aldehyde proton typically appears as a distinct signal at approximately 9.5-10.0 ppm in the 1H NMR spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, including the carbonyl stretching frequencies of the formyl and carboxylate groups.

  • Mass Spectrometry: Mass spectrometry can confirm the molecular weight and provide information about fragmentation patterns.

Chromatographic Methods

Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), can be used for the separation, purification, and analysis of Methyl 2-formyl-1H-pyrrole-1-carboxylate. For example, GC with retention index measurements has been used to analyze related compounds such as 1H-Pyrrole-2-carboxaldehyde, 1-methyl- .

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